
5-Brom-6-nitro-1,3-Benzodioxol
Übersicht
Beschreibung
5-Bromo-6-nitro-1,3-benzodioxole (BNBD) is a heterocyclic compound belonging to the family of benzodioxoles. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 118-121°C. BNBD is a versatile organic compound that has been used in a variety of scientific research applications due to its unique properties. In particular, BNBD has been studied in the fields of organic synthesis, chemical biology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antituberkulose-Aktivität
Verbindungen, die mit 5-Brom-6-nitro-1,3-Benzodioxol verwandt sind, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Einige dieser Verbindungen zeigten eine signifikante Antituberkulose-Aktivität und waren gegen eine Reihe von Mikroorganismen wirksam. Darüber hinaus besitzt 6-Brom-1,3-Benzodioxol-5-carbaldehyd, eine Verbindung, die this compound ähnelt, sowohl antibakterielle als auch antifungale Aktivität gegen B. subtilis, E. coli, S. aureus, Phythium sp. und C. pallescens .
Konservierungsmittel für biologische Moleküle
5-Brom-5-nitro-1,3-Dioxan, eine Verbindung, die this compound ähnelt, wurde als Stabilisator und Konservierungsmittel für biologische Moleküle und Lösungen verwendet, einschließlich Antikörpern und Antiseren .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Wirkmechanismus
Mode of Action
It appears that the primary mode of action of Bronidox is the oxidation of essential protein thiol causing inhibition of enzyme activity and subsequent inhibition of microbial growth . This might provide some insights into the potential mode of action of 5-Bromo-6-nitro-1,3-benzodioxole, but direct evidence is lacking.
Biochemische Analyse
Biochemical Properties
5-Bromo-6-nitro-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit enzyme activity in certain bacteria . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic properties.
Cellular Effects
The effects of 5-Bromo-6-nitro-1,3-benzodioxole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause significant skin and eye irritation in animal studies . These effects are indicative of its potential to alter cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 5-Bromo-6-nitro-1,3-benzodioxole exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific sites on enzymes or proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-6-nitro-1,3-benzodioxole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-Bromo-6-nitro-1,3-benzodioxole vary with different dosages in animal models. At lower doses, it may not cause significant adverse effects, but at higher doses, it can lead to toxicity and other adverse reactions. For instance, significant skin and eye irritation was observed at 0.5% concentration, but not at 0.1% .
Metabolic Pathways
5-Bromo-6-nitro-1,3-benzodioxole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, 5-Bromo-6-nitro-1,3-benzodioxole is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 5-Bromo-6-nitro-1,3-benzodioxole is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
5-bromo-6-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFALFBNSJISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364064 | |
| Record name | 5-bromo-6-nitro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7748-58-5 | |
| Record name | 5-Bromo-6-nitro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7748-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-6-nitro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



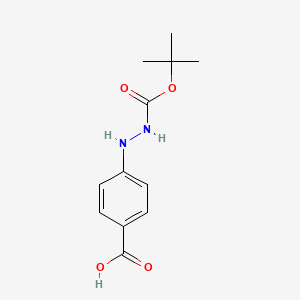




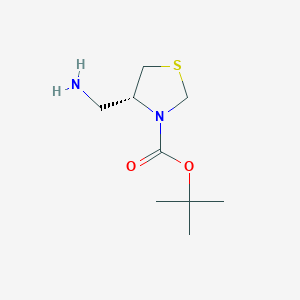
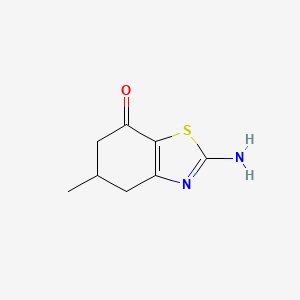
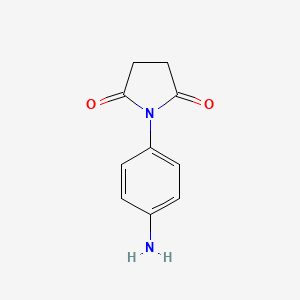
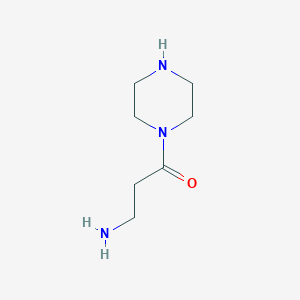
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)

![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)